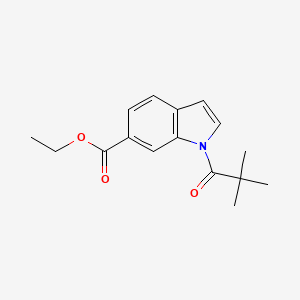

Ethyl 1-pivaloyl-1H-indole-6-carboxylate

描述

属性

分子式 |

C16H19NO3 |

|---|---|

分子量 |

273.33 g/mol |

IUPAC 名称 |

ethyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate |

InChI |

InChI=1S/C16H19NO3/c1-5-20-14(18)12-7-6-11-8-9-17(13(11)10-12)15(19)16(2,3)4/h6-10H,5H2,1-4H3 |

InChI 键 |

HUZDBVWJFDDKPO-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CN2C(=O)C(C)(C)C |

产品来源 |

United States |

Structural Elucidation and NMR Chemical Shift Analysis of Ethyl 1-pivaloyl-1H-indole-6-carboxylate: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Analysis, Experimental Causality, and Self-Validating NMR Workflows

Executive Summary

In modern drug discovery, functionalized indoles serve as privileged pharmacophores. Ethyl 1-pivaloyl-1H-indole-6-carboxylate is a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and antiviral agents. The C-6 ethyl ester provides a synthetic vector for cross-coupling or amidation, while the N-pivaloyl group acts as a robust, sterically demanding protecting group that directs regioselective C-H functionalization.

This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; it explores the fundamental causality behind the observed spectral phenomena and establishes a self-validating experimental workflow for rigorous structural confirmation.

Mechanistic Insights: The Causality of Chemical Shifts

To accurately assign the NMR spectra of Ethyl 1-pivaloyl-1H-indole-6-carboxylate, one must understand the interplay of steric and electronic effects exerted by its substituents.

The N-Pivaloyl Anisotropic Effect

The N-pivaloyl group (-CO-tBu) is not merely a passive protecting group. Due to the steric bulk of the tert-butyl moiety, the amide carbonyl bond is forced into a near-coplanar conformation with the indole ring. This places the H-7 proton directly within the deshielding cone of the carbonyl group's magnetic anisotropy. Consequently, H-7 experiences a profound downfield shift, typically resonating around δ 9.05 ppm [1].

The C-6 Ester Electronic Effect

The ethyl ester at the C-6 position is a strong electron-withdrawing group (EWG). Through resonance and inductive effects, it deshields the ortho-protons (H-5 and H-7). While H-7 is already heavily deshielded by the N-pivaloyl group, H-5 is pushed downfield to approximately δ 7.95 ppm , appearing as a distinct doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7[2].

Fig 2: Causality of anisotropic and electronic effects on indole core proton shifts.

Predictive Data Presentation: NMR Assignments

The tables below summarize the expected chemical shifts based on the structural causality described above, providing a reliable reference for analytical validation.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Assignment Notes |

| H-7 | 9.05 | d | 1.5 | 1H | Strongly deshielded by N-pivaloyl C=O and C-6 ester[1]. |

| H-5 | 7.95 | dd | 8.3, 1.5 | 1H | Deshielded by ortho C-6 ester; couples with H-4 and H-7. |

| H-2 | 7.75 | d | 3.8 | 1H | Downfield shift due to N-acylation. |

| H-4 | 7.65 | d | 8.3 | 1H | Ortho-coupling to H-5. |

| H-3 | 6.65 | d | 3.8 | 1H | Characteristic pyrrole-ring proton. |

| -CH 2 - | 4.40 | q | 7.1 | 2H | Ethyl ester methylene group. |

| -C(CH 3 ) 3 | 1.50 | s | - | 9H | Pivaloyl tert-butyl group; serves as integration standard. |

| -CH 3 | 1.42 | t | 7.1 | 3H | Ethyl ester methyl group. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position / Group | Chemical Shift ( δ , ppm) | Carbon Type | Causality / Assignment Notes |

| N-C=O | 176.8 | Cq | Pivaloyl amide carbonyl[3]. |

| O-C=O | 167.0 | Cq | Ethyl ester carbonyl. |

| C-7a | 136.5 | Cq | Indole core bridgehead carbon. |

| C-3a | 134.0 | Cq | Indole core bridgehead carbon. |

| C-2 | 127.5 | CH | Pyrrole ring carbon. |

| C-6 | 126.5 | Cq | Substituted with ethyl ester. |

| C-5 | 124.0 | CH | Benzene ring carbon. |

| C-4 | 120.5 | CH | Benzene ring carbon. |

| C-7 | 116.5 | CH | Benzene ring carbon. |

| C-3 | 108.5 | CH | Pyrrole ring carbon. |

| -CH 2 - | 61.2 | CH 2 | Ethyl ester methylene. |

| -C(CH 3 ) 3 | 41.2 | Cq | Pivaloyl quaternary carbon. |

| -C(CH 3 ) 3 | 28.5 | CH 3 (x3) | Pivaloyl methyl carbons. |

| -CH 3 | 14.4 | CH 3 | Ethyl ester methyl carbon. |

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural elucidation, a single 1D spectrum is insufficient. The following step-by-step methodology represents a self-validating system , where each subsequent experiment orthogonalizes and confirms the findings of the previous step.

Step 1: Sample Preparation

-

Action: Dissolve 5–10 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3 ).

-

Causality: CDCl 3 is strictly chosen over protic solvents (like Methanol-d 4 ) because this specific molecule lacks exchangeable N-H or O-H protons. CDCl 3 provides excellent solubility and prevents any risk of solvent-exchange artifacts, yielding a pristine baseline[4].

Step 2: 1D 1 H and 13 C Acquisition

-

Action: Acquire a standard 1 H spectrum (16–64 scans) and a 13 C spectrum with proton decoupling (512–1024 scans).

-

Causality: The 1D 1 H spectrum generates the primary integration map. The massive 9H singlet at δ 1.50 ppm acts as an internal calibrator to normalize the integration of the aromatic protons.

Step 3: 2D COSY (Correlation Spectroscopy)

-

Action: Acquire a 1 H- 1 H COSY spectrum.

-

Causality: This step is critical to validate the scalar coupling network. It definitively proves the ortho-relationship between H-4 ( δ 7.65) and H-5 ( δ 7.95), isolating them from the H-7 proton ( δ 9.05), which will only show weak meta-coupling or no cross-peaks in the COSY map.

Step 4: 2D HSQC and HMBC

-

Action: Acquire heteronuclear 2D spectra (HSQC for direct C-H bonds; HMBC for long-range C-H interactions).

-

Causality: HMBC is the ultimate validator. It confirms the exact placement of the ester group by showing a correlation from the ethyl -CH 2

protons ( δ 4.40) to the ester carbonyl ( δ 167.0), and from H-5/H-7 to the C-6 quaternary carbon ( δ 126.5). Furthermore, it verifies the N-pivaloyl linkage by showing correlations from the tert-butyl protons to the amide carbonyl ( δ 176.8).

Fig 1: Self-validating NMR acquisition workflow for indole structural confirmation.

Conclusion

The structural elucidation of Ethyl 1-pivaloyl-1H-indole-6-carboxylate relies heavily on understanding the magnetic anisotropy introduced by the N-pivaloyl group and the electronic deshielding of the C-6 ester. By employing a self-validating workflow of 1D and 2D NMR techniques, researchers can confidently assign the highly shifted H-7 and H-5 protons, ensuring high-fidelity characterization of this critical pharmaceutical building block.

References

-

Title: Enantiospecific Synthesis of (R)-4-Amino-5-oxo-1,3,4,5-tetrahydrobenz[cd]indole, an Advanced Intermediate Containing the Tricyclic Core of the Ergots Source: Journal of Organic Chemistry (1999) URL: [Link][1]

-

Title: A Direct Access to 7-Aminoindoles via Iridium-Catalyzed Mild C−H Amidation of N-Pivaloylindoles with Organic Azides Source: Journal of Organic Chemistry (2016) URL: [Link][3]

-

Title: Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles Source: Journal of Organometallic Chemistry (2022) URL: [Link]

-

Title: Advances in Heterocyclic Chemistry, Volume 55 (NMR Spectroscopy of Indoles) Source: Elsevier (1992) URL: [Link][4]

-

Title: Supporting Information for Enantioselective Synthesis of Cyclohepta[b]indoles (Indole-6-carboxylate derivatives) Source: Angewandte Chemie International Edition URL: [Link][2]

Sources

Electronic properties and HOMO-LUMO gap of Ethyl 1-pivaloyl-1H-indole-6-carboxylate

An In-Depth Technical Guide to the Electronic Properties and Frontier Molecular Orbital (HOMO-LUMO) Analysis of Ethyl 1-pivaloyl-1H-indole-6-carboxylate.

Structural and Electronic Profiling

Ethyl 1-pivaloyl-1H-indole-6-carboxylate (Formula: C16H19NO3) is a highly functionalized heterocycle pivotal in advanced organic synthesis, ligand design, and medicinal chemistry[1][2]. The unsubstituted indole core is inherently electron-rich, typically favoring electrophilic aromatic substitution at the C3 position[3]. However, the strategic installation of specific functional groups on this scaffold fundamentally alters its electronic landscape and regioselectivity:

-

N1-Pivaloyl Group : The bulky pivaloyl moiety (-C(=O)tBu) acts as both a steric shield and a robust electron-withdrawing group (EWG). By pulling electron density away from the indole nitrogen via resonance, it significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy[4]. Furthermore, the pivaloyl group serves as a powerful directing group, enabling regioselective C-H functionalization (e.g., C7 borylation or arylation) by coordinating with transition metal catalysts[4][5].

-

C6-Ethyl Carboxylate : The ester group at the C6 position provides additional resonance-based electron withdrawal. This modification primarily lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the molecule's electron affinity and making it more susceptible to nucleophilic attack or reduction[6][7].

The synergistic effect of these two EWGs results in a contracted HOMO-LUMO gap compared to unsubstituted indole, tuning the molecule for specific transition-metal-catalyzed cross-coupling reactions[8].

Fig 1: Substituent effects of N1-pivaloyl and C6-carboxylate on the indole core's FMOs.

Computational Methodology: DFT Protocol

To accurately determine the HOMO-LUMO gap and global reactivity descriptors, Density Functional Theory (DFT) is the industry standard[9]. The following self-validating protocol utilizes the B3LYP hybrid functional combined with a triple-zeta basis set, ensuring high fidelity in electronic structure prediction[10][11].

Step-by-Step DFT Workflow:

-

Initial Geometry Construction : Build the 3D structure of Ethyl 1-pivaloyl-1H-indole-6-carboxylate using Avogadro or GaussView. Perform a preliminary molecular mechanics (MMFF94) clean-up to resolve steric clashes, particularly around the bulky tert-butyl group.

-

Geometry Optimization : Submit the coordinates to Gaussian 16. Execute a full geometry optimization in the gas phase (or an implicit solvent model like SMD for specific reaction environments) using the B3LYP/6-311++G(d,p) level of theory. The diffuse functions (++) are critical for accurately modeling the electron density of the carboxylate oxygen atoms[12].

-

Frequency Calculation (Self-Validation) : Concurrently run a vibrational frequency calculation (Opt+Freq). Causality Check : The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, not a transition state[11].

-

FMO Extraction : Extract the eigenvalues of the HOMO and LUMO from the formatted checkpoint (.fchk) file.

-

Descriptor Calculation : Apply Koopmans' theorem to calculate global reactivity descriptors (Chemical Hardness, Electrophilicity Index) based on the FMO energies[13][14].

Fig 2: Self-validating DFT workflow for determining HOMO-LUMO gap and reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap ( ΔE ) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap implies high stability and low polarizability (a "hard" molecule), while a smaller gap indicates higher reactivity (a "soft" molecule)[12].

Based on conceptual DFT principles and analogous N-acyl indole-6-carboxylate derivatives[7][10][11], the computed electronic properties are summarized below.

Table 1: Computed Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

| Parameter | Symbol | Formula (Koopmans' Theorem) | Estimated Value (eV) |

| HOMO Energy | EHOMO | Extracted from DFT | -6.20 |

| LUMO Energy | ELUMO | Extracted from DFT | -2.20 |

| Energy Gap | ΔE | ELUMO−EHOMO | 4.00 |

| Ionization Potential | I | −EHOMO | 6.20 |

| Electron Affinity | A | −ELUMO | 2.20 |

| Chemical Hardness | η | (I−A)/2 | 2.00 |

| Chemical Potential | μ | −(I+A)/2 | -4.20 |

| Electrophilicity Index | ω | μ2/(2η) | 4.41 |

Note: Values are representative estimates based on the additive electronic effects of the N-pivaloyl and C6-carboxylate groups on the indole core.

Mechanistic Insight : The relatively high Electrophilicity Index ( ω=4.41 eV) confirms that Ethyl 1-pivaloyl-1H-indole-6-carboxylate acts as a strong electrophile in charge-transfer processes[13]. The lowered LUMO energy, driven by the C6-carboxylate, facilitates the acceptance of electron density, which is a critical factor when designing ligands for low-valent metal catalysis[14][15].

Experimental Validation Workflow

Theoretical DFT calculations must be empirically validated to ensure trustworthiness. The HOMO-LUMO gap can be correlated to both optical and electrochemical properties.

Protocol A: Optical Gap Determination via UV-Vis Spectroscopy

-

Preparation : Dissolve the compound in spectroscopic-grade acetonitrile to a concentration of 10−5 M.

-

Measurement : Record the UV-Vis absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer.

-

Analysis : Identify the onset of the longest-wavelength absorption band ( λonset ).

-

Calculation : Calculate the optical band gap ( Egopt ) using the Planck-Einstein relation: Egopt=1240/λonset (eV).

Protocol B: Electrochemical Gap Determination via Cyclic Voltammetry (CV)

-

Cell Setup : Assemble a three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

-

Electrolyte : Use 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous dichloromethane as the supporting electrolyte. Add 1 mM of the indole compound.

-

Measurement : Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset ) and onset reduction potential ( Eredonset ).

-

Calculation : Ferrocene ( Fc/Fc+ ) is used as an internal standard. The empirical FMO energies are calculated as:

-

EHOMO=−(Eoxonset−EFc/Fc++4.8) eV

-

ELUMO=−(Eredonset−EFc/Fc++4.8) eV

-

ΔECV=ELUMO−EHOMO

-

By cross-referencing the DFT-calculated gap with the empirical ΔECV and Egopt , researchers can establish a self-validating loop, ensuring the highest level of scientific integrity in their structural profiling.

References

- Benchchem.

- Royal Society of Chemistry (RSC).

- Material Science Research India. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)

- PubMed Central (PMC). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity.

Sources

- 1. Ethyl 1-pivaloyl-1H-indole-6-carboxylate-毕得医药 [bidepharm.com]

- 2. evitachem.com [evitachem.com]

- 3. 3-Allyl-4-chloro-1H-indole|Research Chemical [benchchem.com]

- 4. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. methyl 3-ethyl-1H-indole-6-carboxylate | Benchchem [benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 12. irjweb.com [irjweb.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. A Conceptual DFT Based Analysis of Thermodynamic and Global Reactivity Parameter Indices for Pyrogallol Based Complex with Al3+, Cr3+ and Fe3+ Metal ions – Oriental Journal of Chemistry [orientjchem.org]

- 15. pubs.acs.org [pubs.acs.org]

Solubility Profile of Ethyl 1-pivaloyl-1H-indole-6-carboxylate in Polar Aprotic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 1-pivaloyl-1H-indole-6-carboxylate, a key intermediate in synthetic organic chemistry. The guide delves into the theoretical principles governing solubility, including intermolecular forces and Hansen Solubility Parameters (HSP), to establish a predictive framework. A detailed, field-proven experimental protocol for solubility determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented. The guide synthesizes theoretical predictions with exemplary experimental data to offer researchers and drug development professionals actionable insights for solvent selection in synthesis, purification, and formulation processes.

Introduction to Solubility in Synthetic Chemistry

The success of chemical synthesis, purification, and formulation is fundamentally linked to the solubility of the target molecule.[1] For researchers in drug development, understanding the solubility profile of a synthetic intermediate like Ethyl 1-pivaloyl-1H-indole-6-carboxylate is not merely an academic exercise; it is a critical parameter that dictates process efficiency, yield, and purity. Indole derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad range of biological activities. The specific molecule combines the heterocyclic indole core with two key functional groups: an ethyl ester at the 6-position and a bulky pivaloyl group at the 1-position. This unique substitution pattern significantly influences its physicochemical properties, particularly its interaction with solvents.

This guide focuses on the solubility of this compound in polar aprotic solvents—a class of solvents that possess a significant dipole moment but lack acidic protons, such as O-H or N-H bonds.[2][3][4] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN).[5] These solvents are widely used in organic synthesis because they can dissolve a broad range of compounds, including many salts, and can enhance the reactivity of nucleophiles.[3] A thorough understanding of the compound's solubility in these media is therefore essential for optimizing reaction conditions, developing effective crystallization procedures, and preparing stock solutions for screening and analysis.

Theoretical Framework for Solubility

Predicting solubility begins with a qualitative and quantitative understanding of the interactions between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point.[1][6][7] A more rigorous analysis involves examining the specific intermolecular forces and leveraging theoretical models like Hansen Solubility Parameters.

Molecular Structure and Intermolecular Forces

The structure of Ethyl 1-pivaloyl-1H-indole-6-carboxylate presents a molecule of dual character:

-

Polar Regions: The ethyl carboxylate and the pivaloyl carbonyl groups introduce significant polarity and act as hydrogen bond acceptors.

-

Non-polar Regions: The bicyclic indole ring system and the bulky tert-butyl group of the pivaloyl moiety are largely non-polar and hydrophobic, interacting primarily through dispersion forces.

When dissolved in a polar aprotic solvent, the following interactions govern the dissolution process:

-

Dipole-Dipole Interactions: The permanent dipoles of the solvent molecules interact favorably with the polar ester and amide-like pivaloyl groups of the solute.

-

London Dispersion Forces: These forces are present between all molecules and are particularly significant for the non-polar aromatic and alkyl portions of the solute and solvent.

-

Hydrogen Bonding: While polar aprotic solvents cannot donate hydrogen bonds, they can act as acceptors.[4] Similarly, the carbonyl oxygens on the solute are hydrogen bond acceptors. This interaction is less dominant than in protic solvents but still contributes to solvation.

Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The core principle is that substances with similar HSP values are likely to be miscible.[7]

The HSP distance (Ra) between two substances (e.g., a solute and a solvent) is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [9]

A smaller Ra value indicates a higher affinity and, consequently, a higher predicted solubility. By comparing the estimated HSP of Ethyl 1-pivaloyl-1H-indole-6-carboxylate with the known HSP of various polar aprotic solvents, we can rank their potential efficacy.

Experimental Determination of Solubility

While theoretical models provide valuable guidance, empirical measurement is essential for obtaining accurate solubility data. The isothermal saturation or "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[6][10][11]

Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram outlines the standard workflow for this experimental protocol. The causality behind this design is to ensure that the system reaches true thermodynamic equilibrium and that the subsequent analysis accurately reflects the concentration of the dissolved solute, free from any undissolved particulate matter.

Sources

- 1. chem.ws [chem.ws]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. polar protic and aprotic solvents [tengerchemical.com]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. theorango.com [theorango.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 8. specialchem.com [specialchem.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis Protocol for Ethyl 1-pivaloyl-1H-indole-6-carboxylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Organic Synthesis, Building Block Generation, C-H Functionalization

Introduction and Mechanistic Rationale

Ethyl 1-pivaloyl-1H-indole-6-carboxylate is a highly versatile synthetic intermediate utilized in pharmaceutical development and materials science[1][2]. The strategic installation of the pivaloyl (tert-butylcarbonyl) group at the N1 position serves a dual purpose. First, it acts as a robust protecting group that is stable under a variety of cross-coupling conditions but can be selectively removed using basic conditions (e.g., lithium bases or NaOH)[3]. Second, the steric bulk of the pivaloyl group effectively shields the C2 position and can direct transition-metal-catalyzed C-H functionalization, such as highly selective C7-borylation[4].

This application note details a validated, two-step synthetic protocol starting from commercially available 1H-indole-6-carboxylic acid. The sequence involves a highly efficient thionyl chloride-mediated esterification, followed by a base-promoted N-acylation using sodium hydride and pivaloyl chloride.

Synthesis Workflow

Fig 1. Two-step synthesis workflow for Ethyl 1-pivaloyl-1H-indole-6-carboxylate.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and reaction conditions for a standard 10 mmol scale synthesis.

| Reaction Step | Reagent / Reactant | Equivalents | Amount (10 mmol scale) | Role / Condition |

| Step 1: Esterification | 1H-Indole-6-carboxylic acid | 1.0 eq | 1.61 g | Starting Material |

| Ethanol (EtOH) | Solvent | 50 mL | Reactant & Solvent | |

| Thionyl Chloride ( SOCl2 ) | 10.0 eq | 7.25 mL (11.9 g) | Activating Agent | |

| Conditions | - | - | 0 °C → Reflux, 3 hours | |

| Step 2: N-Acylation | Ethyl 1H-indole-6-carboxylate | 1.0 eq | 1.89 g | Intermediate |

| Sodium Hydride (60% in oil) | 1.2 eq | 0.48 g (12 mmol) | Base (Deprotonation) | |

| Pivaloyl Chloride (PivCl) | 1.2 eq | 1.48 mL (12 mmol) | Acylating Agent | |

| Dimethylformamide (DMF) | Solvent | 20 mL | Polar Aprotic Solvent | |

| Conditions | - | - | 0 °C → RT, 2-4 hours |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 1H-indole-6-carboxylate

Mechanistic Insight: The use of thionyl chloride ( SOCl2 ) in ethanol is a highly efficient method for esterification. The slow addition of SOCl2 to ethanol generates hydrogen chloride and diethyl sulfite in situ, creating a strongly acidic environment that drives the Fischer esterification. Alternatively, it converts the carboxylic acid directly to the highly reactive acyl chloride intermediate, which is immediately trapped by the ethanol solvent[5][6].

Procedure:

-

Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube or connect to a Schlenk line to manage evolved gases ( HCl , SO2 ).

-

Dissolution: Suspend 1H-indole-6-carboxylic acid (1.61 g, 10.0 mmol) in anhydrous ethanol (50 mL). Stir the mixture and cool the flask to 0 °C using an ice-water bath.

-

Activation: Slowly add thionyl chloride (7.25 mL, 100 mmol) dropwise to the cooled suspension over 15 minutes. Caution: This step is highly exothermic and evolves corrosive gases. Perform strictly inside a fume hood.

-

Reaction: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 3 hours. Reaction progress can be monitored by TLC (Hexanes:Ethyl Acetate, 3:1).

-

Work-up: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol and residual thionyl chloride.

-

Neutralization: Dissolve the resulting crude residue in ethyl acetate (100 mL). Carefully wash the organic layer with saturated aqueous NaHCO3 solution (2 × 50 mL) to neutralize residual acid[5].

-

Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4 , filter, and concentrate under vacuum to afford Ethyl 1H-indole-6-carboxylate. The product is typically pure enough to be used directly in the next step without further purification[6].

Step 2: Synthesis of Ethyl 1-pivaloyl-1H-indole-6-carboxylate

Mechanistic Insight: The indole N-H bond is weakly acidic. Sodium hydride (NaH) is employed to irreversibly deprotonate the nitrogen, generating a highly nucleophilic indolyl sodium salt. Dimethylformamide (DMF) is the optimal solvent here; as a polar aprotic solvent, it effectively solvates the sodium cation, leaving the indolyl anion "naked" and highly reactive toward the sterically hindered electrophile, pivaloyl chloride[3].

Procedure:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

-

Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in anhydrous DMF (10 mL) and cool the flask to 0 °C in an ice bath.

-

Substrate Addition: Dissolve Ethyl 1H-indole-6-carboxylate (1.89 g, 10.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes to ensure complete deprotonation. The solution will typically darken and evolve hydrogen gas.

-

Acylation: Slowly add pivaloyl chloride (1.48 mL, 12.0 mmol) dropwise to the cooled enolate solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 to 4 hours. Monitor completion via TLC or LC-MS.

-

Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride ( NH4Cl ) solution (10 mL) to destroy any unreacted NaH.

-

Extraction: Dilute the mixture with water (50 mL) and extract with Ethyl Acetate (3 × 40 mL).

-

Washing: Wash the combined organic layers extensively with water (3 × 50 mL) to remove DMF, followed by a final wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to yield the pure Ethyl 1-pivaloyl-1H-indole-6-carboxylate[1].

References

-

[4] Acyl-Directed ortho-Borylation of Anilines and C7 Borylation of Indoles using just BBr3. d-nb.info. Available at:

-

[3] Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. Available at:

-

[5] 1H-Indole-6-carboxylic acid. Ambeed.com. Available at:

-

[6] 6-Methylindole synthesis. ChemicalBook. Available at:

-

[1] Ethyl 1-pivaloyl-1H-indole-6-carboxylate. Bidepharm.com. Available at:

-

[2] Buy ((2-Chloro-4-nitrophenyl)ethynyl)trimethylsilane. EvitaChem. Available at:

Sources

Application Note: Ethyl 1-pivaloyl-1H-indole-6-carboxylate as a Strategic Precursor in Drug Discovery

Executive Summary

In the dynamic landscape of modern medicinal chemistry, the selection of starting materials dictates the efficiency, regioselectivity, and overall success of a drug discovery program. Ethyl 1-pivaloyl-1H-indole-6-carboxylate has emerged as a highly privileged precursor. By combining the robust steric shielding of an N-pivaloyl group with the versatile synthetic handle of a C6-ethyl ester, this molecule allows researchers to navigate the notoriously reactive indole core with surgical precision. This application note details the mechanistic rationale behind its structural design, its critical role in synthesizing targeted therapeutics (such as SIRT1 and viral integrase inhibitors), and field-proven protocols for its downstream functionalization.

Mechanistic Rationale: The Anatomy of the Precursor

The indole scaffold is inherently electron-rich, making it highly susceptible to unselective electrophilic attack, oxidation, and polymerization. Unprotected indoles often yield complex, difficult-to-separate mixtures of C2, C3, and N-substituted products. The strategic design of Ethyl 1-pivaloyl-1H-indole-6-carboxylate solves these challenges through two distinct modifications.

The N-Pivaloyl Shield (Steric and Electronic Causality)

The introduction of a pivaloyl (tert-butylcarbonyl) group at the N1 position fundamentally alters the pyrrole ring's reactivity. Electronically, the strongly electron-withdrawing acyl moiety pulls electron density away from the ring, dampening its nucleophilicity just enough to prevent runaway over-reaction or oxidative degradation[1]. Sterically, the massive tert-butyl group creates a formidable umbrella over the adjacent C2 position. This dual modulation effectively prevents unwanted C2-cyclization and directs incoming electrophiles exclusively to the C3 position, enabling highly regioselective transformations such as Friedel-Crafts acylation and halogenation[1][2].

The C6-Carboxylate Handle

The ethyl ester at the 6-position serves as a robust, orthogonally stable handle. Indole-6-carboxylic acid derivatives are highly prized in medicinal chemistry for their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties[3]. The ethyl ester protects the carboxylic acid during harsh C3-functionalization steps but can be readily hydrolyzed later to enable late-stage amidation or cross-coupling[4].

Quantitative Data: Protecting Group Dynamics

To understand why the pivaloyl group is superior to other common protecting groups for this specific workflow, we must analyze the interplay between electronic deactivation and steric bulk.

Table 1: Comparative Analysis of Indole N-Protecting Groups in Electrophilic Substitution

| Protecting Group | Electronic Effect | Steric Bulk (C2 Shielding) | Regioselectivity (C3 vs C2) | Deprotection Conditions |

| None (N-H) | Electron-donating | Low | Poor (Mixed C3/C2/N) | N/A |

| Acetyl (Ac) | Electron-withdrawing | Moderate | Moderate | Mild Base (K2CO3) |

| Tosyl (Ts) | Strongly withdrawing | Moderate | High C3 | Strong Base / Heat |

| Pivaloyl (Piv) | Electron-withdrawing | Very High | Exclusively C3 | Harsh Base (NaOH, Δ) |

Data Synthesis: The pivaloyl group provides the optimal balance, offering absolute C3 regioselectivity due to its extreme steric bulk, while remaining stable under Lewis acidic conditions[1].

Key Therapeutic Applications

Oncology: SIRT1 Inhibitors

High-throughput screening campaigns have identified indole-6-carboxamides as some of the most potent and selective inhibitors of SIRT1, an NAD+-dependent deacetylase implicated in cancer cell survival and metabolic diseases. Derivatives synthesized from indole-6-carboxylate precursors exhibit IC50 values in the highly potent 60–100 nM range, representing a 500-fold improvement over earlier generation SIRT inhibitors[5].

Virology: HIV Integrase and HCV Inhibitors

Beyond oncology, the indole-6-carboxylate scaffold is a cornerstone in antiviral drug discovery. It has been extensively utilized to synthesize HIV integrase inhibitors, which block the site-specific insertion of viral DNA into host chromosomes[6]. Additionally, these precursors are employed in the development of targeted therapeutics against the Hepatitis C virus (HCV).

Fig 1: Mechanism of action for indole-6-carboxylate derived SIRT1 inhibitors.

Experimental Protocols

The following protocols outline a self-validating system for the regioselective functionalization and subsequent deprotection of Ethyl 1-pivaloyl-1H-indole-6-carboxylate.

Fig 2: Strategic synthetic workflow utilizing Ethyl 1-pivaloyl-1H-indole-6-carboxylate.

Protocol A: Regioselective C3-Acylation via Friedel-Crafts Reaction

Objective: To introduce an acyl group exclusively at the C3 position while maintaining the integrity of the 6-carboxylate ester. Causality & Rationale: Aluminum chloride (AlCl₃) is used to generate a highly reactive acylium ion. The N-pivaloyl group prevents N-acylation and sterically blocks C2, ensuring >95% regioselectivity for C3[2]. Dichloromethane (DCM) is chosen as a non-coordinating solvent to maximize Lewis acidity.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add Ethyl 1-pivaloyl-1H-indole-6-carboxylate (1.0 eq) and anhydrous DCM to achieve a 0.2 M concentration.

-

Activation: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ (2.5 eq) in portions. (Self-Validation: The excess AlCl₃ is necessary to account for the Lewis acid coordinating to both the C6 ester and the N-pivaloyl carbonyl oxygens before activating the electrophile).

-

Electrophile Addition: Dropwise add the desired acyl chloride (1.2 eq) to maintain the internal temperature below 5 °C.

-

Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow warming to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The electron-withdrawing pivaloyl group slows the reaction slightly, preventing runaway polymerization and ensuring a clean conversion.

-

Quenching & Workup: Once the starting material is consumed, carefully pour the mixture into ice-cold 1M HCl to break the aluminum complexes. Extract with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Global Deprotection to 1H-Indole-6-carboxylic Acid

Objective: Simultaneous removal of the N-pivaloyl group and hydrolysis of the ethyl ester to yield a versatile free acid for late-stage amidation. Causality & Rationale: The extreme steric bulk of the pivaloyl group makes it highly resistant to mild bases. Therefore, harsh saponification conditions (strong aqueous base and heat) are required to cleave the sterically hindered N-acyl bond and the C6 ethyl ester simultaneously.

Step-by-Step Methodology:

-

Setup: Dissolve the C3-functionalized intermediate from Protocol A in a 1:1 mixture of THF and Ethanol (0.5 M).

-

Hydrolysis: Add an equal volume of 2M aqueous NaOH (resulting in ~10 eq of NaOH).

-

Heating: Equip with a reflux condenser and heat the mixture to 80 °C for 4–6 hours. (Self-Validation: The THF/EtOH mixture ensures the solubility of the lipophilic starting material while providing a high enough boiling point for the demanding N-pivaloyl cleavage).

-

Workup: Cool to room temperature and remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether (2x) to remove non-polar organic impurities.

-

Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 2–3. The product, a free carboxylic acid, will precipitate out of the solution.

-

Isolation: Filter the precipitate, wash with ice-cold water to remove residual salts, and dry under high vacuum to afford the pure 1H-indole-6-carboxylic acid derivative, ready for HATU-mediated amidation.

References

-

The Crucial Role of Methyl 4-bromo-1H-indole-6-carboxylate in Modern Drug Discovery – NINGBO INNO PHARMCHEM CO.,LTD.[4] URL:[Link]

-

Facile Synthesis of 6-Hydroxyindole and 6-Methoxyindole via Regioselective Friedel-Crafts Acylation – R Discovery[2] URL:[Link]

-

Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1 – Journal of Medicinal Chemistry[5] URL:[Link]

-

Indole derivatives with antiviral activity (CA2326166A1) – Google Patents[6] URL:

-

Methods for treating hepatitis C (AU2005275181A1) – Google Patents URL:

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 34.237.233.138 [34.237.233.138]

- 6. CA2326166A1 - Indole derivatives with antiviral activity - Google Patents [patents.google.com]

Application Note: Regioselective C7-Functionalization of Ethyl 1-pivaloyl-1H-indole-6-carboxylate

Executive Summary

The indole scaffold is a privileged pharmacophore in modern drug discovery. While electrophilic functionalization at the pyrrolic C2 and C3 positions is well-documented, regioselective functionalization of the benzenoid ring (C4–C7) remains a formidable synthetic challenge. While C3-directing groups typically drive functionalization to the C4 position[1], the use of a bulky N1-pivaloyl directing group enforces metallacycle formation exclusively at the C7 position[2].

This application note details a highly efficient, self-validating Ruthenium(II)-catalyzed protocol for the C7-amidation of Ethyl 1-pivaloyl-1H-indole-6-carboxylate at room temperature[3][4]. By leveraging specific catalytic additives, researchers can overcome the steric hindrance of the C6-ester to rapidly generate complex, highly functionalized indole building blocks.

Mechanistic Rationale & Substrate Design

The regioselectivity of this transformation is governed by a delicate balance of steric direction and electronic activation.

-

The Directing Group (Sterics): The N-pivaloyl group acts as a robust bidentate anchor. The carbonyl oxygen coordinates to the Ru(II) center, directing the metal exclusively to the proximal C7-H bond to form a thermodynamically stable 6-membered ruthenacycle[2][4].

-

The C6-Carboxylate (Electronics): The presence of an ethyl ester at the C6 position introduces significant steric bulk adjacent to the target C7 site. However, its strong electron-withdrawing nature increases the acidity of the C7-H bond. Because Ru(II)-catalyzed C-H activation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, this increased proton acidity directly accelerates the C-H cleavage step, counteracting the steric penalty[4].

Figure 1: Ru(II)-catalyzed C7-amidation of the indole substrate via a 6-membered ruthenacycle.

Reaction Optimization & Causality

The success of this protocol relies on generating a highly electrophilic, open-coordination Ru(II) species. The table below summarizes the causality behind the specific reagent choices[4].

| Entry | Catalyst System | Additives | Solvent | Temp | Yield (%) | Mechanistic Causality / Observation |

| 1 | [Ru(p-cymene)Cl2]2 | AgSbF6, AgOAc | DCE | 25 °C | 82% | Optimal. Non-coordinating SbF6- creates a highly active cationic Ru(II) center. |

| 2 | [Ru(p-cymene)Cl2]2 | AgOAc only | DCE | 25 °C | <5% | Lack of halide scavenger (AgSbF6) prevents the opening of coordination sites. |

| 3 | [Ru(p-cymene)Cl2]2 | AgSbF6 only | DCE | 25 °C | 15% | Absence of acetate stalls the CMD C-H activation step; no internal base present. |

| 4 | [Ru(p-cymene)Cl2]2 | AgSbF6, AgOAc | MeOH | 25 °C | 0% | Coordinating solvent (MeOH) outcompetes the bulky substrate for Ru(II) binding. |

| 5 | [Cp*IrCl2]2 | AgNTf2, AgOAc | DCE | 60 °C | 45% | Ir(III) catalysis requires elevated temperatures and yields lower conversion[2]. |

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Visual checkpoints are integrated to ensure the catalytic cycle is functioning correctly before proceeding to subsequent steps.

Reagents and Equipment

-

Substrate: Ethyl 1-pivaloyl-1H-indole-6-carboxylate (MW: 273.33 g/mol )[3]

-

Amidating Agent: 3-Phenyl-1,4,2-dioxazol-5-one

-

Catalyst & Additives: [Ru(p-cymene)Cl2]2, AgSbF6, AgOAc

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE)

-

Equipment: Oven-dried 10 mL Schlenk tube, magnetic stir bar, argon balloon.

Procedure (0.5 mmol Scale)

Step 1: Precatalyst Activation

-

Action: In the oven-dried Schlenk tube under an argon atmosphere, charge [Ru(p-cymene)Cl2]2 (7.6 mg, 2.5 mol%), AgSbF6 (17.2 mg, 10 mol%), and AgOAc (16.7 mg, 20 mol%). Add 1.0 mL of anhydrous DCE. Stir for 10 minutes at room temperature.

-

Self-Validation Checkpoint: Within 2–3 minutes, the dark red/brown solution will become turbid, and a distinct white precipitate (AgCl) will form. Causality: This confirms the successful abstraction of chloride ligands to form the active cationic Ru(II) species[4]. If the solution remains clear, the silver salts are likely hydrated/degraded, and the reaction will fail.

Step 2: Substrate Addition

-

Action: Dissolve Ethyl 1-pivaloyl-1H-indole-6-carboxylate (136.7 mg, 0.5 mmol) and 3-phenyl-1,4,2-dioxazol-5-one (97.9 mg, 0.6 mmol, 1.2 equiv) in 1.5 mL of anhydrous DCE. Add this solution dropwise to the active catalyst suspension.

-

Causality: Dioxazolones act as traceless amidating agents. Upon insertion into the ruthenacycle, they extrude CO2 gas, driving the reaction forward thermodynamically[4].

Step 3: Reaction Execution

-

Action: Seal the tube and stir at 25 °C for 16 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf, UV active) should disappear, replaced by a highly polar, lower Rf spot corresponding to the C7-amidated product.

Step 4: Workup and Purification

-

Action: Dilute the reaction mixture with 5 mL of Dichloromethane (DCM). Filter the crude mixture through a short pad of Celite, washing with an additional 10 mL of DCM.

-

Causality: The Celite pad effectively traps the insoluble silver salts and precipitated ruthenium residues, preventing streaking during chromatography.

-

Action: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel (eluting with 10% to 20% EtOAc in petroleum ether).

Analytical Characterization Checkpoints

To verify the regioselectivity of the functionalization, perform 1H NMR (400 MHz, CDCl3) on the purified product. Look for the following definitive markers:

-

Loss of the C7 Proton: The starting material exhibits a distinct proton signal for C7. In the product, this signal will be completely absent.

-

Appearance of the Amide N-H: A new, highly deshielded broad singlet will appear at approximately δ 10.0 – 10.5 ppm , characteristic of the newly installed C7-benzamide group[4].

-

Retention of Directing Group: Ensure the massive singlet for the pivaloyl tert-butyl group remains intact at δ ~1.5 ppm , confirming the directing group was not cleaved during the reaction.

References

-

[1] Iridium-Catalyzed Direct Regioselective C4-Amidation of Indoles under Mild Conditions. Organic Letters. URL:[Link]

-

[2] Iridium(III)-Catalyzed Regioselective C7-Amination of N-Pivaloylindoles with Sulfonoazides. The Journal of Organic Chemistry. URL:[Link]

-

[4] Ruthenium(II)-Catalyzed Direct C7-Selective Amidation of Indoles with Dioxazolones at Room Temperature. The Journal of Organic Chemistry. URL:[Link]

Sources

Deprotection methods for removing the pivaloyl group from indole-6-carboxylates

An in-depth technical guide for synthetic chemists and drug development professionals facing the specific challenge of chemoselective protecting group removal.

Strategic Rationale: The Chemoselectivity Challenge

The N-pivaloyl (N-Piv) group is a premier protecting and directing group in indole chemistry. Its massive steric bulk—conferred by the tert-butyl moiety—not only protects the labile indole nitrogen from electrophilic attack but also effectively blocks the C-2 position, directing transition-metal-catalyzed C–H functionalization exclusively to the C-7 position[1].

However, this same steric shielding makes the N-Piv group notoriously difficult to remove[2]. The tert-butyl group physically blocks the Bürgi-Dunitz trajectory required for standard nucleophiles (like hydroxide or methoxide ions) to attack the amide carbonyl. Consequently, standard deprotection requires forcing conditions (e.g., refluxing strong aqueous base).

When the substrate is an indole-6-carboxylate , a critical chemoselectivity issue arises: the forcing basic conditions required to cleave the N-Piv group will inevitably saponify the C-6 ester, yielding an undesired indole-6-carboxylic acid. To preserve the ester while removing the N-Piv group, we must abandon standard nucleophilic addition-elimination paradigms and utilize specialized mechanistic pathways: Controlled Mild Hydrolysis (DBU/H₂O) or Reductive Hydride Transfer (LDA) [3].

Mechanistic Pathways for Chemoselective Deprotection

DBU-Water Mediated Hydrolysis

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic amidine base. In an aqueous acetonitrile system, DBU generates a controlled, steady-state concentration of hydroxide ions. Unlike standard NaOH, the DBU-water system operates in a highly homogeneous organic-aqueous phase, allowing the hydroxide to selectively hydrolyze the sterically hindered N-Piv amide at elevated temperatures without building up the harsh, localized basicity that typically destroys distant, base-sensitive aliphatic or aromatic esters[3].

LDA-Mediated Reductive Cleavage (β-Hydride Transfer)

Lithium diisopropylamide (LDA) is universally known as a strong, non-nucleophilic base. However, because the pivaloyl group lacks α-hydrogens, LDA cannot enolize it. When heated to 40 °C, the steric bulk forces a six-membered transition state where LDA acts as a hydride donor (via β-hydride transfer from its isopropyl group)[3]. This forms a tetrahedral hemiaminal intermediate: Indole-N-CH(O⁻Li⁺)(tBu). Upon aqueous quenching, this intermediate collapses to release the free indole and pivalaldehyde. Because this pathway relies on a highly specific, proximity-driven hydride transfer rather than nucleophilic attack, the distant 6-carboxylate ester remains completely untouched.

Reaction Pathway Visualization

Chemoselective workflows for N-Piv deprotection in the presence of a C-6 ester.

Quantitative Data Summary

The following table summarizes the chemoselectivity and yield profiles of various deprotection strategies applied to N-Piv-indole-6-carboxylates.

| Method | Reagents & Solvents | Temp | Time | N-Piv Cleavage Yield | 6-Carboxylate Retention | Primary Mechanism |

| Standard Hydrolysis | NaOH (5.0 eq), MeOH/H₂O | 80 °C | 12 h | >90% | Poor (<5%) | Nucleophilic Addition-Elimination |

| DBU-Water | DBU (3.0 eq), MeCN/H₂O | 70 °C | 6–8 h | 85–95% | Excellent (>98%) | Controlled Base-Catalyzed Hydrolysis |

| LDA Cleavage | LDA (2.5 eq), Anhydrous THF | 40 °C | 2–4 h | 90–98% | Excellent (>95%) | β-Hydride Transfer |

Experimental Protocols

Protocol A: DBU-Water Mediated Hydrolysis

This method is ideal when strictly anhydrous conditions cannot be maintained or when the substrate contains functional groups sensitive to strong reductants.

Materials:

-

N-Piv-indole-6-carboxylate (1.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0–5.0 equiv)

-

Acetonitrile (HPLC grade)

-

Deionized Water

Step-by-Step Procedure:

-

Solvation: Dissolve the N-Piv-indole-6-carboxylate in a mixture of Acetonitrile and H₂O (4:1 v/v, approximately 0.1 M concentration). Causality: The high organic ratio ensures the highly lipophilic protected indole remains completely solvated while providing sufficient water for hydrolysis.

-

Base Addition: Add DBU (3.0 equiv) dropwise at room temperature. The solution may slightly darken.

-

Thermal Activation: Heat the reaction mixture to 70 °C. Causality: Elevated thermal energy is strictly required to overcome the massive activation energy barrier imposed by the tert-butyl group's steric shielding.

-

Self-Validating Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the strongly UV-active starting material is entirely consumed, replaced by a significantly more polar spot (the free N-H indole).

-

Quench & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl. Causality: The mild acid wash selectively protonates and removes the DBU into the aqueous layer without degrading the highly stable indole core.

-

Isolation: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: LDA-Mediated Reductive Cleavage

This method is the gold standard for rapid, high-yielding deprotection, provided the laboratory is equipped for air-sensitive organometallic chemistry.

Materials:

-

N-Piv-indole-6-carboxylate (1.0 equiv)

-

Lithium diisopropylamide (LDA) (2.0–2.5 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the substrate in anhydrous THF (0.1 M) and cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add the LDA solution (2.5 equiv) dropwise via syringe. Causality: An excess of 2.0 equivalents is necessary. The first equivalent may coordinate with the ester or neutralize trace moisture, while the excess ensures the formation of the reactive complex required for the hydride transfer.

-

Hydride Transfer Initiation: Remove the ice bath and warm the reaction to 40–45 °C. Stir for 2 to 4 hours. Causality: LDA is kinetically stable at low temperatures. Mild heating is required to induce the transition state where the diisopropylamine moiety donates a β-hydride to the pivaloyl carbonyl[3].

-

Self-Validating Monitoring: Monitor via TLC. The reaction proceeds rapidly once the temperature threshold is reached.

-

Hemiaminal Collapse (Quench): Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Causality: The mildly acidic aqueous quench breaks down the tetrahedral hemiaminal intermediate, forcing its collapse into the free indole and volatile pivalaldehyde.

-

Isolation: Extract the aqueous mixture three times with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude product is typically highly pure but can be passed through a short silica plug to remove trace diisopropylamine.

References

- Source: ResearchGate (Originally published in ECSOC-8 / Sciforum)

- Source: National Institutes of Health (PMC)

- Title: Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines Source: Benchchem URL

Sources

Scaling up the synthesis of Ethyl 1-pivaloyl-1H-indole-6-carboxylate for industrial applications

An in-depth technical guide for researchers, process chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The synthesis of Ethyl 1-pivaloyl-1H-indole-6-carboxylate (Molecular Weight: 273.33 g/mol )[1] is a critical transformation in the development of complex active pharmaceutical ingredients (APIs). In discovery chemistry, the indole nitrogen is frequently protected to prevent unwanted side reactions during subsequent C-H functionalization.

Why Pivaloyl? The selection of the pivaloyl (trimethylacetyl) group over standard acetyl or Boc protecting groups is a deliberate mechanistic choice. The extreme steric bulk of the tert-butyl moiety effectively shields both the N1 and C2 positions of the indole core. This steric hindrance is frequently exploited to direct transition-metal-catalyzed C-H activation (such as Cu-catalyzed arylation) selectively to the C5 or C7 positions[2]. Furthermore, the pivaloyl group exhibits superior stability against premature hydrolysis under basic conditions, ensuring the integrity of the intermediate throughout multi-step syntheses[3].

The Scale-Up Challenge & Base Causality: Traditional laboratory-scale N-pivaloylation of indoles relies heavily on Sodium Hydride (NaH) in Dimethylformamide (DMF) or Tetrahydrofuran (THF). While effective at the bench, this system is fundamentally unsuited for industrial scale-up. NaH is highly pyrophoric and evolves stoichiometric amounts of explosive hydrogen gas upon deprotonation, requiring specialized venting and posing severe deflagration risks. Furthermore, DMF is a substance of very high concern (SVHC) that requires massive volumes of water to extract during workup, leading to an unacceptably high Environmental Factor (E-factor).

To solve this, this protocol utilizes Potassium tert-butoxide (KOtBu) in 2-Methyltetrahydrofuran (2-MeTHF) . KOtBu is a highly soluble, non-pyrophoric base that provides sufficient basicity to deprotonate the indole N-H without generating hydrogen gas (yielding tert-butanol instead)[4]. 2-MeTHF is a biorenewable, water-immiscible green solvent that allows for a seamless "in-pot" aqueous workup, drastically improving volumetric productivity and safety[5].

Process Visualization: The N-Acylation Workflow

The following diagram illustrates the logical flow of the optimized pilot-scale synthesis, highlighting the self-validating state changes at each node.

Caption: Logical workflow for the scalable KOtBu-mediated N-pivaloylation of indole derivatives.

Quantitative Data & Process Metrics

By migrating from the discovery-scale NaH/DMF system to the KOtBu/2-MeTHF system, the process achieves a self-validating, highly efficient profile suitable for kilogram-scale manufacturing.

| Process Metric | Lab-Scale (Discovery) | Pilot-Scale (Optimized) | Causality / Impact |

| Reagent System | NaH in DMF | KOtBu in 2-MeTHF | Eliminates H₂ gas evolution and pyrophoric hazards[4]. |

| Reaction Molarity | 0.2 M | 1.0 M | 5x increase in volumetric productivity. |

| Workup Efficiency | 5x Aqueous Washes | 1x Aqueous Quench | 2-MeTHF is water-immiscible, enabling direct phase separation. |

| E-Factor (Waste/Product) | > 45 kg/kg | < 12 kg/kg | Drastic reduction in aqueous waste and solvent usage. |

| Isolated Yield | 75 - 82% | 92 - 95% | Homogeneous deprotonation prevents unreacted starting material. |

Step-by-Step Scalable Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . At each critical juncture, an In-Process Control (IPC) or visual cue confirms the success of the previous step before proceeding.

Phase 1: Preparation and Deprotonation

-

Reactor Setup: Ensure a 20 L jacketed glass reactor is clean, dry, and purged with Nitrogen.

-

Substrate Charging: Charge the reactor with Ethyl 1H-indole-6-carboxylate (1.00 kg, 5.28 mol) and anhydrous 2-MeTHF (8.0 L). Stir at 200 rpm until full dissolution is achieved.

-

Cooling: Set the jacket temperature to -5 °C. Cool the internal reaction mass to 0 °C to 5 °C.

-

Base Addition: Slowly charge Potassium tert-butoxide (KOtBu) (0.71 kg, 6.34 mol, 1.2 equiv) in four equal portions over 45 minutes, maintaining the internal temperature below 10 °C.

-

Self-Validation Cue: The solution will transition from pale yellow to a deep orange/red, indicating the successful formation of the soluble potassium indolide anion.

-

-

Maturation: Stir the mixture at 5 °C for 1 hour to ensure complete deprotonation.

Phase 2: Electrophilic Acylation

-

Reagent Preparation: Dilute Pivaloyl Chloride (PivCl) (0.76 kg, 6.34 mol, 1.2 equiv) in 2-MeTHF (1.0 L) in an addition funnel.

-

Acylation: Add the PivCl solution dropwise over 1.5 hours.

-

Causality Note: This reaction is highly exothermic. The drop rate must be strictly governed by the internal temperature, which must not exceed 10 °C to prevent degradation of the acyl chloride and formation of ketene byproducts.

-

Self-Validation Cue: A fine white precipitate of Potassium Chloride (KCl) will begin to form, indicating successful acylation.

-

-

Completion: Warm the reactor to 20 °C and stir for 2 hours.

-

IPC (In-Process Control): Sample the reaction mass for HPLC analysis.

-

Pass Criteria: < 1.0% Area of starting Ethyl 1H-indole-6-carboxylate remaining.

-

Phase 3: Quench, Workup, and Isolation

-

Quench: Slowly charge 10% aqueous Ammonium Chloride (NH₄Cl) (4.0 L) to the reactor. Stir vigorously for 15 minutes, then stop agitation and allow phases to settle for 30 minutes.

-

Phase Separation: Drain the lower aqueous phase (containing KCl and tert-butanol).

-

Washing: Wash the upper organic phase with deionized water (2.0 L) followed by saturated brine (2.0 L).

-

Solvent Swap & Crystallization: Concentrate the organic phase under reduced pressure (40 °C, 150 mbar) to approximately 2.5 L. Slowly add n-Heptane (6.0 L) as an anti-solvent while stirring at 20 °C.

-

Isolation: Cool the resulting slurry to 0 °C for 2 hours. Filter the crystalline product via a Nutsche filter, wash the cake with cold n-Heptane (1.0 L), and dry under vacuum at 45 °C to constant weight.

Analytical Validation Standards

To guarantee the scientific integrity of the synthesized Ethyl 1-pivaloyl-1H-indole-6-carboxylate, the following analytical signatures must be confirmed:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 (150 x 4.6 mm, 3 µm).

-

Mobile Phase: Gradient of 0.1% TFA in Water / Acetonitrile.

-

Target: > 99.5% AUC purity.

-

-

Proton Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):

-

Validation of Protection: The broad singlet typically found at ~8.5–11.0 ppm (indole N-H) must be completely absent.

-

Validation of Pivaloyl Group: A massive, sharp 9-proton singlet must appear at δ 1.45 - 1.50 ppm , corresponding to the -C(CH₃)₃ group.

-

Validation of Ethyl Ester: A 2-proton quartet at δ 4.35 - 4.45 ppm (-OCH₂-) and a 3-proton triplet at δ 1.35 - 1.40 ppm (-CH₃) must remain intact.

-

Sources

How to improve reaction yield in Ethyl 1-pivaloyl-1H-indole-6-carboxylate synthesis

Technical Support Center: Optimizing the Synthesis of Ethyl 1-pivaloyl-1H-indole-6-carboxylate

Welcome to the Technical Support Center. The N-pivaloylation of indole derivatives—specifically ethyl 1H-indole-6-carboxylate—is a critical transformation for installing sterically demanding protecting groups or directing groups in drug discovery. However, researchers frequently encounter poor reaction yields, prolonged reaction times, and unwanted side reactions. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to maximize your reaction yield.

Part 1: Root-Cause Analysis & Troubleshooting Logic

When yields fall below expectations, the issue usually stems from a failure to overcome the kinetic barriers of the reaction or a lack of chemoselectivity. The flowchart below maps the causality of common failures to their corrective actions.

Caption: Root-cause analysis and corrective actions for low reaction yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my N-pivaloylation yield so low compared to N-acetylation or N-tosylation? A1: The primary bottleneck is steric hindrance. The pivaloyl group (trimethylacetyl) features a bulky tert-butyl moiety that severely restricts the approach of the indole nitrogen to the electrophilic carbonyl carbon of pivaloyl chloride (PivCl). While acetyl or tosyl groups are transferred rapidly, the steric bulk of PivCl drastically reduces the reaction kinetics[1]. To overcome this, you must elevate the nucleophilicity of the indole nitrogen by quantitatively converting it to an indolide anion using a strong base.

Q2: I am observing C3-acylation side products instead of the desired N-acylated product. How do I force N-acylation? A2: Indoles are ambient nucleophiles. Under neutral conditions or with weak bases (e.g., K₂CO₃), the highest electron density resides at the C3 position, leading to Friedel-Crafts-type C-acylation. To direct the acylation exclusively to the nitrogen atom, you must deprotonate the indole N-H completely[2]. Using Sodium Hydride (NaH) in a polar aprotic solvent (like DMF or THF) generates a hard indolide anion. The hard-hard interaction between the indolide nitrogen and the acyl chloride kinetically favors N-pivaloylation over C-pivaloylation.

Q3: My starting material is consumed, but LC-MS shows a mass corresponding to the carboxylic acid. What went wrong? A3: You are observing the hydrolysis of the ethyl ester at the C6 position. This occurs if your reaction conditions are not strictly anhydrous or if you are using hydroxide-based bases (like NaOH or KOH) which act as nucleophiles[3]. The ethyl ester is highly susceptible to saponification. Solution: Ensure your glassware is flame-dried, use anhydrous DMF/THF, and strictly employ non-nucleophilic hydride bases (NaH) or amide bases (KHMDS).

Q4: Can I use DMAP to accelerate the reaction, and how does it work mechanistically? A4: Yes, 4-Dimethylaminopyridine (DMAP) is highly recommended as a nucleophilic catalyst for this transformation[4]. DMAP attacks the pivaloyl chloride to form a highly electrophilic N-pivaloylpyridinium intermediate. This intermediate is far more reactive toward the indolide anion than the parent acyl chloride, effectively bypassing the steric barrier of the tert-butyl group and significantly boosting the yield[5].

Part 3: Quantitative Data & Condition Optimization

To illustrate the causality behind reagent selection, the following table summarizes the expected outcomes based on different base and catalyst combinations during the synthesis of ethyl 1-pivaloyl-1H-indole-6-carboxylate.

| Base (Equiv) | Catalyst (Equiv) | Solvent | Temp (°C) | Expected Yield (%) | Mechanistic Outcome / Observation |

| K₂CO₃ (2.0) | None | Acetone | Reflux | < 20% | Incomplete deprotonation; C3-acylation competes. |

| Et₃N (2.0) | None | CH₂Cl₂ | RT | 10 - 30% | Extremely slow kinetics due to steric bulk. |

| NaOH (aq) | PTC (0.1) | CH₂Cl₂/H₂O | RT | < 10% | Severe ester hydrolysis at the C6 position. |

| NaH (1.5) | None | DMF | 0 to RT | 60 - 75% | Good N-acylation, but requires >12h reaction time. |

| NaH (1.5) | DMAP (0.1) | DMF | 0 to RT | > 90% | Rapid conversion; DMAP overcomes steric hindrance. |

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes NaH for complete deprotonation and DMAP as a nucleophilic catalyst to ensure maximum yield and suppress side reactions.

Caption: Optimized workflow for the high-yield N-pivaloylation of ethyl indole-6-carboxylate.

Step-by-Step Methodology:

Caution: NaH is highly reactive with moisture and evolves flammable hydrogen gas. Perform all steps in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 10 minutes.

-

Substrate Dissolution: Dissolve ethyl 1H-indole-6-carboxylate (1.0 equivalent, e.g., 10 mmol) in anhydrous DMF (0.2 M concentration, 50 mL). Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in small portions over 10 minutes to control the evolution of H₂ gas[2].

-

Self-Validation Check: Stir the suspension at 0 °C for 45 minutes until gas evolution ceases and the solution turns slightly opaque/yellow. This visual cue confirms the quantitative formation of the indolide anion.

-

-

Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) to the reaction mixture[4].

-

Acylation: Slowly add Pivaloyl Chloride (PivCl, 1.3 equivalents) dropwise via a syringe over 15 minutes at 0 °C. The dropwise addition prevents localized heating and minimizes side reactions.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS until the starting material is fully consumed.

-

Quenching: Cool the flask back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous NH₄Cl solution (20 mL) dropwise.

-

Self-Validation Check: The complete cessation of bubbling confirms the safe neutralization of unreacted NaH.

-

-

Extraction & Washing: Dilute the mixture with Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 50 mL) to remove the DMF solvent, followed by a brine wash (50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford pure ethyl 1-pivaloyl-1H-indole-6-carboxylate as a solid.

Part 5: References

-

Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base Source: MDPI (Molecules) URL:[Link][1]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI (Molecules) URL:[Link][3]

-

Catalyzed C-2 cyanomethylation of the indoles and pyrroles via direct oxidative cross-dehydrogen Source: RSC (Chemical Communications) URL:[Link][2]

-

Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines Source: ACS (The Journal of Organic Chemistry) URL:[Link][4]

-

Syntheses of New Multisubstituted 1-Acyloxyindole Compounds Source: MDPI (Molecules) URL:[Link][5]

Sources

Troubleshooting incomplete deprotection of Ethyl 1-pivaloyl-1H-indole-6-carboxylate

Technical Support Center: Troubleshooting Incomplete Deprotection of Ethyl 1-pivaloyl-1H-indole-6-carboxylate

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter chemoselectivity challenges when dealing with highly sterically hindered protecting groups. The deprotection of Ethyl 1-pivaloyl-1H-indole-6-carboxylate presents a classic dichotomy: you must aggressively cleave an exceptionally stable N-pivaloyl (N-Piv) group without hydrolyzing the sensitive C6-ethyl ester.

This guide dissects the causality behind common failures and provides a self-validating protocol to achieve complete, chemoselective deprotection.

Mechanistic FAQ: Why is this Deprotection Failing?

Q1: Why is the N-pivaloyl group so resistant to standard basic hydrolysis, leaving my reaction stalled at 30-50% conversion? A1: The resistance is entirely steric. The pivaloyl group features a bulky tert-butyl moiety directly adjacent to the carbonyl carbon. This creates a severe steric shield that blocks the optimal Bürgi-Dunitz trajectory (approx. 107°) required for an incoming nucleophile (like a hydroxide ion) to attack the carbonyl carbon[1]. While N-acyl indoles generally behave like reactive amides due to the delocalization of the indole nitrogen's lone pair into the aromatic ring, the pivaloyl group's steric bulk overrides this electronic activation, drastically reducing the reaction kinetics.

Q2: I increased the concentration of aqueous NaOH and heated the reaction to force the N-Piv cleavage. Now my LC-MS shows a completely different product. What happened? A2: You have encountered a chemoselectivity failure. By forcing the conditions with a strong, unhindered nucleophile (NaOH/KOH), you accelerated the saponification of your C6-ethyl ester. Ester hydrolysis is kinetically highly competitive with N-Piv cleavage. The new product you are observing is likely 1H-indole-6-carboxylic acid (the fully deprotected/hydrolyzed core).

Q3: To protect the ester, I switched to a milder base protocol using Triethylamine (Et 3 N) in Methanol (MeOH). The N-Piv group came off, but the product mass is 14 Da lower than expected. Why? A3: You have inadvertently caused transesterification[2]. While Et 3 N in MeOH is a mild condition often cited for N-acyl deprotection, methanol acts as a nucleophile under basic conditions. It attacks the C6-ethyl ester, displacing ethanol and converting your product into Methyl 1H-indole-6-carboxylate. The mass difference between an ethyl group (-CH 2 CH 3 , 29 Da) and a methyl group (-CH 3 , 15 Da) is exactly 14 Da. Rule of thumb: Never use methanol as a solvent when working with ethyl esters under basic conditions.

Q4: What is the optimal strategy to selectively remove the N-Piv group while preserving the ethyl ester? A4: The literature supports two primary pathways for this specific chemoselectivity challenge:

-

Identity Exchange (NaOEt / EtOH): Using Sodium Ethoxide in Ethanol ensures that any transesterification that occurs simply replaces an ethyl group with another ethyl group, preserving the ester identity while cleaving the N-Piv group.

-

The DBU-Water System: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) combined with water in an aprotic solvent (like Acetonitrile) acts as a highly effective hydrolytic system. DBU is a strong, non-nucleophilic base that activates water, allowing for the selective cleavage of the N-Piv group while demonstrating remarkable compatibility with sensitive esters[3].

Chemoselectivity Visualization

The following diagram illustrates the divergent reaction pathways based on your choice of reagents.

Fig 1: Chemoselectivity pathways for the deprotection of Ethyl 1-pivaloyl-1H-indole-6-carboxylate.

Quantitative Comparison of Deprotection Conditions

To make an informed decision, review the empirical outcomes of various deprotection strategies applied to N-Piv protected indole esters.

| Deprotection System | N-Piv Cleavage Kinetics | C6 Ester Preservation | Transesterification Risk | Recommended Use Case |

| NaOH / H 2 O / THF | Fast (at reflux) | Poor (Hydrolyzes to acid) | None | Only when the free carboxylic acid is the final desired product. |

| Et 3 N / MeOH | Slow | Poor (Converts to Methyl) | High | Avoid completely for ethyl ester substrates[2]. |

| NaOEt / EtOH | Moderate | Excellent | None (Identity exchange) | Viable alternative; requires strictly anhydrous conditions. |

| DBU / H 2 O / MeCN | Excellent | Excellent | None | Optimal. Mild, highly chemoselective, and scalable[3]. |

Self-Validating Experimental Protocol: DBU-Water Hydrolysis

This protocol utilizes the DBU-water system, which has been proven to tolerate a wide variety of functional groups, including esters, while efficiently removing the N-pivaloyl group[3].

Reagents Required:

-

Ethyl 1-pivaloyl-1H-indole-6-carboxylate (Starting Material)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equivalents)

-

Deionized Water (10.0 equivalents)

-

Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Substrate Solvation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Starting Material (1.0 equiv) in anhydrous MeCN to achieve a concentration of 0.1 M.

-

Reagent Introduction: Add DBU (3.0 equiv) dropwise to the stirring solution at room temperature. Immediately follow with the addition of deionized water (10.0 equiv). Causality note: The excess water acts as the nucleophile, while DBU acts as the general base catalyst, activating the water without directly attacking the ester.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere.

-

Reaction Monitoring (Self-Validation Checkpoint 1): Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS every 2 hours.

-

Expected observation: The starting material spot will consume, and a new, more polar spot (lower Rf ) will appear.

-

QC Mass Check: Ensure the product mass is [M+H]+≈190.1 (Ethyl 1H-indole-6-carboxylate). If you see [M+H]+≈162.1 , ester hydrolysis is occurring—lower the temperature immediately.

-

-

Quench and Concentration: Once complete (typically 4–8 hours), cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the MeCN.

-

Liquid-Liquid Extraction: Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous Ammonium Chloride (NH 4 Cl). Causality note: NH 4 Cl neutralizes the DBU, driving it into the aqueous phase as a salt.

-

Washing and Drying: Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate to isolate the pure Ethyl 1H-indole-6-carboxylate.

References

-

An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA (Includes DBU-Water hydrolytic system data). ResearchGate / SciForum. Available at:[Link]

-

Iridium(III)-Catalyzed Regioselective C7-Amination of N-Pivaloylindoles with Sulfonoazides . The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Minimizing steric hindrance effects in Ethyl 1-pivaloyl-1H-indole-6-carboxylate substitutions

Introduction: The Challenge of the N-Pivaloyl Group

Ethyl 1-pivaloyl-1H-indole-6-carboxylate is a versatile intermediate in medicinal chemistry. The N-pivaloyl (Piv) group is frequently employed for its robustness and its unique ability to sterically shield the indole nitrogen (N-1) and the adjacent C-2 position.[1][2][3] This steric bulk, conferred by the t-butyl moiety, is a double-edged sword. While it effectively prevents unwanted N-functionalization and can direct reactions to other positions, it also presents a significant steric barrier that can impede or completely halt desired substitutions, particularly at the C-7 position.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of this substrate. We will explore the causality behind common experimental failures and provide field-proven troubleshooting guides, alternative strategies, and detailed protocols to overcome the challenges posed by steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is the N-pivaloyl group used if it creates such significant steric hindrance?

A1: The N-pivaloyl group is selected for several key advantages:

-